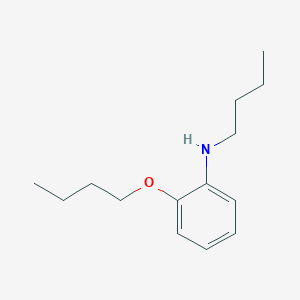

N-(2-Butoxyphenyl)-N-butylamine

Description

Significance of Aryl-Alkyl Secondary Amine Systems in Contemporary Organic Chemistry

Aryl-alkyl secondary amines, which feature both an aromatic (aryl) and a non-aromatic (alkyl) group bonded to a nitrogen atom, represent a crucial structural motif in organic chemistry. This framework is a key component in many biologically active molecules, pharmaceutical agents, and functional materials. acs.org The combination of the electron-rich aromatic ring and the alkyl chain imparts a unique set of chemical properties to these molecules, influencing their reactivity, basicity, and nucleophilicity. crunchchemistry.co.uk

The synthesis of aryl-alkyl secondary amines can be challenging due to issues of selectivity. Traditional N-alkylation methods often lead to overalkylation, producing tertiary amines and quaternary ammonium (B1175870) salts as byproducts. nih.gov To address this, a variety of synthetic strategies have been developed, including reductive amination and metal-catalyzed C–N cross-coupling reactions. nih.govacs.org These methods allow for more controlled and selective synthesis of the desired secondary amines. nih.gov The development of new catalytic systems, such as those using gold-palladium alloy nanoparticles, has further expanded the toolbox for creating structurally diverse N-substituted anilines. rsc.org

Research Context of N-(2-Butoxyphenyl)-N-butylamine within Advanced Chemical Sciences

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical structure places it within the broader context of research into N-substituted anilines and their analogues. Investigations into similar compounds often focus on their synthesis, characterization, and exploration of their potential as intermediates in the production of more complex molecules with desired biological or material properties.

Scope and Objectives of Academic Investigations into the Compound and Its Analogues

Academic investigations into this compound and its analogues are driven by several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to devise efficient and selective methods for the synthesis of such compounds. This includes the exploration of new catalysts, reaction conditions, and starting materials to improve yields and reduce byproducts. rsc.orgacs.org

Structural and Spectroscopic Analysis: Detailed characterization of the molecular structure and spectroscopic properties is essential. This data provides fundamental insights into the compound's conformation, electronic structure, and potential intermolecular interactions.

Exploration of Reactivity and Reaction Mechanisms: Understanding the reactivity of the amine and the influence of the substituted phenyl ring is crucial for predicting its behavior in chemical transformations. This includes studying its properties as a base, a nucleophile, and its participation in various coupling reactions. crunchchemistry.co.uk

Investigation of Potential Applications: While direct applications of this compound may not be established, research on its analogues often aims to discover new pharmaceuticals, agrochemicals, dyes, and functional materials. wisdomlib.orgacs.org The specific combination of the butoxy and butylamino groups may impart properties that are of interest in these fields.

Chemical and Physical Properties of this compound

The specific experimental data for the physical and chemical properties of this compound is limited in publicly accessible databases. However, based on its molecular structure, certain properties can be inferred.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H23NO |

| Molecular Weight | 221.34 g/mol scbt.com |

Synthesis of this compound

A common and established method for the synthesis of secondary amines is the N-alkylation of a primary amine . In this case, 2-butoxyaniline (B1266640) would be reacted with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) in the presence of a base. The base is necessary to neutralize the hydrogen halide formed during the reaction.

Another plausible route is reductive amination . This would involve the reaction of 2-butoxybenzaldehyde (B1266755) with n-butylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation.

More advanced methods, such as the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, could also be employed. This would involve the coupling of 2-bromo- or 2-iodobutoxybenzene with n-butylamine in the presence of a palladium catalyst and a suitable ligand.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, expected spectral characteristics can be predicted based on its structure.

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the phenyl ring, the protons of the two butyl chains (the N-butyl and the O-butyl groups), and the N-H proton of the secondary amine. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.

¹³C NMR: The spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the butoxy group, and the N-butyl group.

IR Spectroscopy: The infrared spectrum would be expected to show a characteristic absorption band for the N-H stretching vibration of the secondary amine, typically in the region of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 221.34). Fragmentation patterns would likely involve cleavage of the butyl groups and the butoxy group.

Properties

IUPAC Name |

2-butoxy-N-butylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-3-5-11-15-13-9-7-8-10-14(13)16-12-6-4-2/h7-10,15H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIMSKHNGXEMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of N 2 Butoxyphenyl N Butylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-(2-Butoxyphenyl)-N-butylamine. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, confirming the connectivity of the butoxy and butyl groups to the phenylamine core.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The signals would be expected in distinct regions: the aromatic protons on the phenyl ring, the protons of the butoxy and butyl chains, and the N-H proton (if present, though absent in this tertiary amine).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR by showing all non-equivalent carbon atoms. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, attached to heteroatoms). Analysis of related N-aryl amine structures suggests predictable chemical shift regions for the different carbon atoms in the molecule. nih.gov

Expected ¹H and ¹³C NMR Data

Below are tables with hypothetical but chemically reasonable NMR data for this compound, based on general principles and data for analogous structures. The exact shifts would need to be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.8-7.1 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~3.9-4.1 | Triplet | 2H | O-CH₂ (Butoxy group) |

| ~3.2-3.4 | Triplet | 2H | N-CH₂ (Butyl group) |

| ~1.6-1.8 | Multiplet | 2H | O-CH₂-CH₂ (Butoxy group) |

| ~1.4-1.6 | Multiplet | 2H | N-CH₂-CH₂ (Butyl group) |

| ~1.3-1.5 | Multiplet | 2H | CH₂-CH₃ (Butoxy group) |

| ~1.2-1.4 | Multiplet | 2H | CH₂-CH₃ (Butyl group) |

| ~0.9-1.0 | Triplet | 3H | CH₃ (Butoxy group) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~148-150 | C-O (Aromatic) |

| ~138-140 | C-N (Aromatic) |

| ~115-125 | Aromatic CH carbons |

| ~68-70 | O-CH₂ (Butoxy group) |

| ~50-53 | N-CH₂ (Butyl group) |

| ~31-33 | O-CH₂-CH₂ (Butoxy group) |

| ~29-31 | N-CH₂-CH₂ (Butyl group) |

| ~19-21 | CH₂-CH₃ (Butoxy group) |

| ~20-22 | CH₂-CH₃ (Butyl group) |

| ~13-15 | CH₃ (Butoxy group) |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for gaining structural insights through its fragmentation pattern. The nominal molecular weight of the compound (C₁₆H₂₇NO) is 249.40 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 249.

The fragmentation pattern would be characteristic of an N-aryl-N-alkylamine. Key fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a propyl radical from the N-butyl group, resulting in a prominent fragment.

Cleavage of the butoxy group: Fragmentation of the ether linkage, potentially involving the loss of butene (C₄H₈) or a butoxy radical.

Rearrangement reactions: Hydrogen rearrangements can lead to other characteristic ions.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 249 | [M]⁺ (Molecular Ion) |

| 206 | [M - C₃H₇]⁺ |

| 192 | [M - C₄H₉]⁺ |

| 134 | [C₈H₈NO]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the C-N, C-O, C-H (aliphatic and aromatic), and aromatic C=C bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2850-2960 | C-H stretch | Aliphatic C-H (butyl & butoxy) |

| ~1580-1610 | C=C stretch | Aromatic Ring |

| ~1450-1500 | C=C stretch | Aromatic Ring |

| ~1220-1260 | C-O stretch | Aryl ether |

Advanced Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatographic techniques are vital for separating this compound from any unreacted starting materials or byproducts and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, a non-polar capillary column (like a DB-5) would likely be used. The compound would elute at a specific retention time, and the coupled mass spectrometer would provide its mass spectrum, confirming its identity. GC-MS is also highly effective for identifying and quantifying volatile impurities. The analysis of similar amine compounds by GC-MS often requires careful optimization to prevent peak tailing. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly useful for less volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be appropriate. This would typically involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with additives like formic acid or triethylamine (B128534) to ensure good peak shape. A UV detector would be suitable for detection, as the phenyl ring is a chromophore. The development of HPLC methods for amines often focuses on achieving good separation and peak symmetry. researchgate.net

Computational and Theoretical Chemistry Studies of N 2 Butoxyphenyl N Butylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of chemical compounds. irjweb.com For molecules like N-(2-Butoxyphenyl)-N-butylamine, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to optimize the molecular geometry and compute key electronic parameters. irjweb.comnih.gov

A fundamental aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited. scirp.org For instance, in a study of a different heterocyclic aromatic molecule, the HOMO-LUMO energy gap was found to be 4.4871 eV, which reflects its chemical reactivity. irjweb.com

These calculations also provide other reactivity descriptors derived from HOMO and LUMO energies, such as ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and electronegativity (χ). nih.gov These parameters offer a deeper understanding of the molecule's behavior in chemical reactions.

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. irjweb.com Furthermore, calculations of thermodynamic parameters like Gibbs free energy (G), enthalpy (H), entropy (S), and specific heat capacity (Cv) contribute to a comprehensive understanding of the compound's stability and energetics. nih.govresearchgate.net

Table 1: Representative Data from Quantum Chemical Calculations

| Parameter | Description | Typical Information Yielded |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. irjweb.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Derived from HOMO and LUMO energies. |

| Electronegativity (χ) | A measure of the ability of an atom to attract bonding electrons. | Provides insight into charge distribution. |

This table is illustrative and the values are dependent on the specific computational methods and basis sets used.

Molecular Modeling and Simulation Approaches

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and stability of molecules like this compound. nih.govnih.gov These simulations model the movement of atoms and molecules over time, providing insights into how the compound explores different shapes (conformers) and maintains its structural integrity. nih.gov

By simulating the molecule in different environments, such as in a vacuum or in the presence of a solvent, researchers can understand how intermolecular forces influence its conformation. nih.gov For complex molecules, MD simulations can reveal transitions between different conformational states, which can be crucial for their biological activity. nih.gov The stability of a particular conformation can be assessed by analyzing the trajectory of the simulation and calculating properties like the root-mean-square deviation (RMSD) of atomic positions over time. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.netnih.gov This method is essential for understanding the potential biological targets of this compound and the nature of their interactions. nih.gov

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. researchgate.net A lower binding energy score typically indicates a more stable and favorable interaction. mdpi.com The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. dntb.gov.ua These insights are invaluable for understanding the mechanism of action and for designing more potent and selective molecules. nih.gov

Table 2: Key Parameters in Molecular Docking Studies

| Parameter | Description | Significance |

| Binding Energy/Score | An estimation of the binding affinity between the ligand and the receptor. | Lower values generally indicate stronger binding. mdpi.com |

| Hydrogen Bonds | The number and location of hydrogen bonds formed between the ligand and receptor. | Crucial for the specificity and stability of the interaction. |

| Hydrophobic Interactions | Non-polar interactions between the ligand and receptor. | Contribute significantly to the overall binding affinity. |

| RMSD (for re-docking) | Root-mean-square deviation between the docked pose and a known binding mode. | Validates the accuracy of the docking protocol. |

Theoretical Investigations into Reaction Mechanisms and Kinetics Relevant to this compound

Theoretical studies can provide a detailed understanding of the reaction mechanisms and kinetics involving this compound. For related amine compounds, studies have investigated reactions such as hydrogen abstraction by radicals like H and OH. nih.gov These studies often employ high-level quantum chemistry methods to map out the potential energy surface of the reaction, identifying transition states and calculating activation barriers. nih.gov

The position of functional groups can significantly influence the reaction kinetics. nih.gov For example, in butylamine (B146782), the rate of hydrogen abstraction can vary depending on the distance of the reaction site from the amino group. nih.gov By calculating thermal rate constants, researchers can predict the dominant reaction pathways at different temperatures. nih.gov This information is crucial for understanding the metabolic fate of the compound and its potential reactivity in various chemical environments.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing new molecules with improved properties. longdom.orgnih.gov SAR explores the relationship between the chemical structure of a molecule and its biological activity. longdom.org

QSAR takes this a step further by developing mathematical models that correlate the physicochemical properties of a series of compounds with their activities. longdom.org These models use molecular descriptors, which are numerical representations of the chemical structure, to predict the activity of new, unsynthesized compounds. longdom.org

For a series of compounds related to this compound, a QSAR model could be developed to predict their binding affinity to a particular receptor. Descriptors used in such models can include steric, electronic, and hydrophobic parameters. nih.gov The quality of a QSAR model is assessed by statistical parameters like the cross-validated correlation coefficient (q²) and the correlation coefficient (r²). mdpi.com A robust and predictive QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net

Table 3: Common Descriptors and Metrics in QSAR Studies

| Category | Example Descriptors | Purpose |

| Electronic | Atomic charges, Dipole moment | Describe the electronic properties of the molecule. |

| Steric | Molecular weight, Molar volume | Relate to the size and shape of the molecule. |

| Hydrophobic | LogP (partition coefficient) | Quantifies the hydrophobicity of the molecule. |

| Topological | Connectivity indices | Describe the branching and connectivity of the molecule. |

| Statistical Metric | q², r² | Assess the predictive power and robustness of the QSAR model. mdpi.com |

Investigation of Biological Activities and Interactions of N 2 Butoxyphenyl N Butylamine in Vitro and in Silico

Enzyme Inhibition Studies (In Vitro and In Silico)

No studies were found that specifically investigated the enzyme inhibition profile of N-(2-Butoxyphenyl)-N-butylamine.

Specific Enzyme Targets and Binding Mechanisms

There is no information available regarding the specific enzyme targets or binding mechanisms of this compound. In silico studies often target enzymes like cytochrome P450, kinases, and proteases to predict potential interactions. researchgate.net However, without specific research on this compound, any potential targets are purely speculative.

Ligand Binding Affinity and Energetics via Computational Methods

No computational studies detailing the ligand binding affinity and energetics of this compound with any biological target were found. Computational methods are frequently used to predict binding affinities, often reported in kcal/mol, but such data is absent for this specific compound. nih.govescholarship.orgarxiv.org

Receptor Agonist/Antagonist Profiling (In Vitro and In Silico)

There is no available data on the receptor agonist or antagonist profile of this compound.

Antiproliferative and Cytotoxic Effects in Cellular Models (In Vitro)

No in vitro studies on the antiproliferative or cytotoxic effects of this compound in any cell lines have been reported in the available literature. Research on other synthetic compounds has shown that antiproliferative effects can be evaluated using assays on cell lines such as MCF-7, Bx-PC3, and MG-63, but this compound has not been subjected to such tests. mdpi.com

Antimicrobial and Antifungal Evaluations (In Vitro)

There are no reports on the antimicrobial or antifungal activity of this compound. Studies on other nitrogen-containing heterocyclic compounds have demonstrated potential antifungal activity against various strains, but this specific compound has not been evaluated. nih.govresearchgate.net

Anti-inflammatory Potential Assessment (In Vitro and In Silico)

No in vitro or in silico studies assessing the anti-inflammatory potential of this compound were found. While the anti-inflammatory properties of various other compounds are often investigated through their ability to inhibit enzymes like COX-2 or modulate inflammatory cytokine production, no such research has been published for this compound. nih.govnih.govnih.govtbzmed.ac.irmdpi.comnih.govmdpi.com

Despite a comprehensive search for the chemical compound This compound , publicly available scientific literature and data are insufficient to construct a detailed article covering its specific applications and potential in advanced materials and chemical technologies as outlined.

General research on related aniline (B41778) and butylamine (B146782) compounds indicates a broad potential for such molecules in various scientific fields. Aniline derivatives are integral to the synthesis of polymers, dyes, and pharmaceuticals, and are explored for their electronic properties. Similarly, butylamine and its derivatives serve as key intermediates in the production of pesticides, rubber chemicals, and emulsifiers.

Derivatives of 2-butoxyaniline (B1266640), the core structure of the requested compound, have been investigated for their role in creating new polymers with potential applications in sensors and electronics. Research into substituted anilines often focuses on how different functional groups attached to the aniline structure can tune the molecule's electronic and chemical properties for specific functions. For instance, the incorporation of aniline-type structures into larger polymer chains is a strategy used to develop materials for chemosensors, which can detect specific chemicals through changes in their optical or electronic properties.

However, specific research detailing the synthesis, properties, and applications of this compound in the requested areas—chemosensors, molecular probes, catalysis, organic synthesis, functional materials, and molecular electronics—could not be located. The sensing mechanisms, selectivity profiles, and spectroscopic responses pertinent to this specific compound are not documented in the available literature. Likewise, there is no specific information regarding its role as a catalyst, an intermediate in fine chemical production, or its use in functional materials.

Therefore, while the constituent parts of this compound suggest theoretical potential in the outlined fields, the absence of dedicated research and data prevents a scientifically accurate and thorough discussion of its specific applications and potential.

Future Research Directions and Unexplored Avenues for N 2 Butoxyphenyl N Butylamine

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry is reshaping the synthesis of industrial chemicals. For N-(2-Butoxyphenyl)-N-butylamine, this translates to a pressing need for more environmentally friendly and efficient production methods. Current synthetic routes often involve multi-step processes with significant energy consumption and waste generation.

Future research should pivot towards the development of catalytic systems that can facilitate the synthesis under milder conditions. The exploration of earth-abundant metal catalysts, for instance, could provide a cost-effective and sustainable alternative to precious metal catalysts. Additionally, enzymatic catalysis presents a compelling green alternative, offering high selectivity and operation under ambient conditions. The development of robust and recyclable catalysts will be a key factor in the economic viability and environmental footprint of this compound production.

Another promising frontier is the application of continuous flow chemistry. This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. The integration of in-line purification techniques within a flow system could further streamline the manufacturing process, minimizing waste and resource consumption.

Application of Advanced Computational Methodologies for Predictive Design and Optimization

The convergence of computational chemistry and materials science offers a powerful toolkit for accelerating the discovery and optimization of novel materials. By employing advanced modeling and simulation techniques, researchers can gain unprecedented insights into the structure-property relationships of this compound and its derivatives.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be utilized to elucidate the electronic structure and reactivity of the molecule. This fundamental understanding can guide the rational design of new compounds with tailored electronic and optical properties. Molecular dynamics (MD) simulations can provide a dynamic view of how this compound interacts with other molecules and materials, which is crucial for predicting its performance in complex systems like polymer blends or biological environments.

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can enable the rapid screening of virtual libraries of compounds. These predictive models can identify promising candidates for specific applications, significantly reducing the time and cost associated with experimental synthesis and testing.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The biological activities of this compound and its analogs remain a largely uncharted territory. A systematic exploration of its interactions with biological systems could unveil novel therapeutic or biotechnological applications.

High-throughput screening (HTS) campaigns against diverse panels of biological targets, including enzymes, receptors, and ion channels, could identify unexpected pharmacological activities. Any "hits" from these screens would then warrant more in-depth mechanistic studies to understand their mode of action at the molecular level. Techniques such as chemical proteomics and thermal shift assays can be employed to identify the direct protein targets of the compound within a cellular context.

Moreover, a thorough investigation of the compound's metabolic fate is essential. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is a prerequisite for any potential in vivo applications. These studies would also shed light on any potential toxicological concerns and guide the design of safer and more effective derivatives.

Integration into Multi-component Systems and Hybrid Functional Materials

The unique chemical architecture of this compound, featuring both a secondary amine and a butoxy-substituted phenyl ring, makes it an attractive building block for the creation of advanced functional materials. Its integration into multi-component systems can lead to synergistic effects and novel material properties.

In the realm of polymer science, this compound can be incorporated as a functional additive to enhance the thermal stability, conductivity, or optical properties of various polymers. Research should focus on understanding the interfacial interactions between the additive and the polymer matrix to optimize the performance of the resulting composite material.

Another exciting avenue is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The resulting materials could exhibit interesting catalytic, sensing, or gas separation properties, with the potential for fine-tuning through rational ligand design. The creation of hybrid materials, where this compound is combined with inorganic nanomaterials like graphene or quantum dots, could also lead to novel functionalities for applications in electronics, photonics, and sensing.

Research into Environmental Degradation Pathways and Chemical Transformations

A comprehensive understanding of the environmental fate of this compound is crucial for ensuring its responsible and sustainable use. Research in this area should focus on its persistence, mobility, and transformation in various environmental compartments.

The investigation of biotic degradation by microorganisms is equally important. pjoes.com Identifying microbial consortia or specific enzymes capable of breaking down this compound could pave the way for bioremediation strategies for contaminated sites. Understanding the kinetics and mechanisms of these degradation processes is essential for developing accurate environmental models. Research has shown that the rate of biodegradation can be influenced by the complexity of the chemical structure and the environmental conditions. pjoes.com

Q & A

Q. What is the reaction mechanism between n-butylamine and CO₂, and how is the product characterized?

n-Butylamine reacts with CO₂ under high-pressure conditions to form a white, loose solid identified as organic urea. The reaction product is characterized using infrared spectroscopy (IR) to confirm its molecular structure. The solid expands 3–4 times in volume, enabling gas channeling plugging in porous media. Experimental setups involve mixing n-butylamine with CO₂ in high-pressure reactors at temperatures ranging from 45–90°C, followed by 24-hour reaction periods and spectral analysis .

Q. What are the optimal temperature and injection protocols for n-butylamine in enhanced oil recovery (EOR)?

Displacement experiments at 45°C, 60°C, 75°C, and 90°C demonstrate that higher temperatures improve n-butylamine’s volatility and injection performance. A protective slug (e.g., ethanol) is required to isolate n-butylamine from CO₂ during injection, reducing pressure spikes. At 90°C, 0.3 PV (pore volume) of n-butylamine can sweep 80% of the core volume, enhancing oil recovery by 25–30% in heterogeneous, ultra-low permeability reservoirs .

Q. How does n-butylamine improve metabolite coverage in untargeted mass spectrometry analysis?

n-Butylamine acts as an effective electrospray ionization (ESI) additive in negative ion mode, enhancing metabolite detection by stabilizing ionized species. Comparative studies with ammonium hydroxide and formic acid show superior performance in plasma analysis, though its use is limited by potential interference with certain metabolic pathways .

Advanced Research Questions

Q. How can experimental designs evaluate the plugging efficiency of n-butylamine in heterogeneous cores?

Heterogeneous core flooding experiments involve injecting n-butylamine with a protective slug into high-permeability zones (≥600 × 10⁻³ μm²). Plugging efficiency is quantified by measuring breakthrough pressure (≥4.8 MPa) and residual resistance coefficients. Post-experiment core fracturing and colorimetric analysis (via moisture absorption) reveal spatial distribution of the reaction product .

Q. What methodological approaches resolve contradictions in temperature-dependent reaction kinetics versus product stability?

While higher temperatures accelerate n-butylamine-CO₂ reaction rates, the final pressure drop amplitude remains consistent across temperatures (45–90°C), indicating temperature-independent reaction completion. Contradictions arise in product stability at extreme temperatures, resolved by thermogravimetric analysis (TGA) and long-term core exposure tests .

Q. How do protective slug composition and viscosity impact n-butylamine migration in porous media?

Ethanol (viscosity ≈ n-butylamine) is optimal for isolating CO₂ and n-butylamine. Alternative slugs (e.g., glycerol) are tested using displacement devices to monitor pressure gradients. Computational fluid dynamics (CFD) models simulate slug viscosity effects on migration, validated by post-experiment core sectioning .

Methodological Considerations

Q. What safety protocols are critical for handling n-butylamine in laboratory settings?

Avoid skin contact and inhalation (S24/25, S22). Use PPE (gloves, masks, protective eyewear) and ventilated fume hoods. Waste must be segregated and processed by certified hazardous waste handlers due to its reactivity and environmental persistence .

Q. How is nitrogen content analysis used to study n-butylamine interactions with molecular sieves?

In catalyst synthesis (e.g., Au/Ti bifunctional catalysts), n-butylamine’s interaction with S-1 molecular sieves is quantified via elemental nitrogen analysis. Increased n-butylamine concentration (0.6–1.8 M) correlates with higher N content (0.89–1.35%), confirming strengthened amine-sieve interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.